N'-(2-ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(2-Ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic ethanediamide (oxamide) derivative characterized by two distinct pharmacophoric groups:
- N'-(2-Ethylphenyl): A substituted phenyl ring with an ethyl group at the ortho position.
- N-{[1-(Pyridin-2-yl)Piperidin-4-yl]Methyl}: A piperidine ring substituted at the 4-position with a methyl group and a pyridin-2-yl moiety at the 1-position.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-17-7-3-4-8-18(17)24-21(27)20(26)23-15-16-10-13-25(14-11-16)19-9-5-6-12-22-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZMIHMLLTQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a pyridine derivative, the piperidine ring can be formed through a cyclization reaction.
Attachment of the Ethylphenyl Group: The 2-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through a condensation reaction involving an amine and an acyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold and Substituent Variations
Ethanediamide Derivatives
Key Observations :
- The target compound uniquely combines a pyridin-2-yl group on piperidine with a 2-ethylphenyl on the oxamide, differing from ’s trifluoromethoxy and methylsulfanyl substituents, which enhance lipophilicity and metabolic stability .
- Unlike fentanyl’s 4-piperidinyl-propanamide scaffold, the target compound’s oxamide linker may reduce opioid receptor affinity but improve selectivity for other targets (e.g., sigma receptors) .
Piperidine Functionalization
- Target Compound : Likely synthesized via reductive amination (e.g., sodium triacetoxyborohydride) for piperidine ring formation, followed by oxamide coupling using ethyl chlorooxalate or similar reagents .
- Analogue : Utilized benzylation of piperidine with 2-methylsulfanylbenzyl chloride, followed by oxamide bond formation .
- W-15/W-18 () : Employed sulfonamide and nitro group introductions via nucleophilic substitution, highlighting divergent approaches for piperidine derivatives .
Biological Activity
N'-(2-ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H30N4
- Molecular Weight : 366.51 g/mol
The structure features a piperidine ring, which is common in many pharmacologically active compounds, and a pyridine moiety that may contribute to its bioactivity.
The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs) and ion channels. Research indicates that compounds with similar structures often exhibit inhibitory activity against calcium channels, particularly T-type calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release .
Pharmacological Effects
- Calcium Channel Inhibition : The compound has shown potential in inhibiting T-type calcium channels, which could lead to therapeutic effects in conditions such as hypertension and chronic pain management. Studies have demonstrated that related compounds can lower blood pressure without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
- Neuropharmacological Effects : The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on dopaminergic and serotonergic systems, indicating possible applications in mood disorders and neurodegenerative diseases.
- Antinociceptive Properties : Some derivatives of piperidine have been reported to exhibit antinociceptive effects, suggesting that this compound may also possess pain-relieving properties .
Study 1: In Vivo Evaluation
A study evaluated the effects of a closely related compound on spontaneously hypertensive rats. The results indicated significant reductions in blood pressure without inducing reflex tachycardia, supporting the hypothesis that modifications to the piperidine structure can enhance therapeutic efficacy while minimizing side effects .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has revealed that variations at the benzylic position significantly influence the inhibitory activity against calcium channels. This finding underscores the importance of structural modifications in optimizing the biological activity of compounds related to this compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4 |
| Molecular Weight | 366.51 g/mol |
| Biological Activity | Calcium channel inhibition |
| Therapeutic Applications | Antihypertensive |
| Related Compounds | Similar piperidine derivatives |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N'-(2-ethylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridinyl-piperidine intermediates with ethanediamide backbones. Key steps include:
- Intermediate Preparation : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pyridinyl or aryl groups .
- Amide Bond Formation : Activation of carboxyl groups using reagents like EDCl/HOBt, with optimization of solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to suppress side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 60–75% | 90–95% |
| Amidation | EDCl, HOBt, DCM | 50–68% | 85–92% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry of the pyridinyl-piperidine and ethanediamide moieties. Key signals: δ 8.5–8.7 ppm (pyridine protons), δ 3.2–3.6 ppm (piperidine CH₂) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for purity assessment; ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 435.2) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyridine ring) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to distinguish artifacts from true activity .
- Structural Analysis : Use molecular docking (AutoDock Vina) to predict binding poses with targets like serotonin receptors, correlating with experimental IC₅₀ values .
- Batch Variability : Analyze purity (HPLC) and stereochemistry (chiral columns) to rule out impurities or enantiomeric effects .
- Example Workflow :

- Example Workflow :
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyl groups at the ethanediamide nitrogen to enhance aqueous solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles (LNPs) to increase plasma stability .
- Pharmacokinetic Profiling : Conduct logP measurements (shake-flask method) and hepatic microsomal assays to predict metabolic stability .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the 2-ethylphenyl (e.g., halogenation) or pyridinyl-piperidine (e.g., methyl vs. methoxy groups) .
- Assay Selection : Prioritize high-throughput screening (HTS) for receptor binding and ADMETox panels (CYP inhibition, hERG liability) .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (cLogP, polar surface area) with activity .
Q. What are best practices for scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amidation) to improve heat dissipation and reduce batch variability .
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) for coupling steps to reduce metal leaching .
- Process Analytics : In-line FTIR or PAT tools to monitor reaction progression in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
